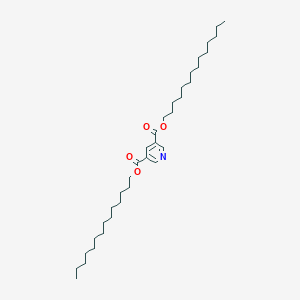
Ditetradecyl pyridine-3,5-dicarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ditetradecyl pyridine-3,5-dicarboxylate is a chemical compound derived from pyridine-3,5-dicarboxylic acid. This compound is of interest due to its potential applications in various fields, including chemistry, biology, and industry. The structure of this compound includes a pyridine ring substituted at the 3 and 5 positions with carboxylate groups, each esterified with tetradecyl alcohol.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ditetradecyl pyridine-3,5-dicarboxylate typically involves the esterification of pyridine-3,5-dicarboxylic acid with tetradecyl alcohol. This reaction can be catalyzed by acid catalysts such as sulfuric acid or p-toluenesulfonic acid. The reaction is usually carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of solid acid catalysts in a packed bed reactor can facilitate the esterification process, allowing for large-scale production.
Chemical Reactions Analysis
Types of Reactions
Ditetradecyl pyridine-3,5-dicarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester groups to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the ester groups, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions to substitute the ester groups.
Major Products Formed
Oxidation: Pyridine-3,5-dicarboxylic acid derivatives.
Reduction: Pyridine-3,5-dimethanol derivatives.
Substitution: Various substituted pyridine-3,5-dicarboxylate esters.
Scientific Research Applications
Ditetradecyl pyridine-3,5-dicarboxylate has several scientific research applications:
Chemistry: Used as a ligand in the synthesis of metal-organic frameworks (MOFs) for catalysis and energy storage.
Biology: Investigated for its potential as a drug delivery agent due to its ability to form stable complexes with metal ions.
Medicine: Explored for its antimicrobial properties and potential use in developing new antibiotics.
Industry: Utilized in the production of specialty chemicals and as an additive in lubricants and coatings.
Mechanism of Action
The mechanism of action of ditetradecyl pyridine-3,5-dicarboxylate involves its interaction with metal ions and biological molecules. The pyridine ring can coordinate with metal ions, forming stable complexes that can be used in catalysis and drug delivery. The ester groups can undergo hydrolysis in biological systems, releasing the active pyridine-3,5-dicarboxylic acid.
Comparison with Similar Compounds
Similar Compounds
Pyridine-3,5-dicarboxylic acid: The parent compound, used in similar applications but lacks the hydrophobic tetradecyl groups.
Diethyl pyridine-3,5-dicarboxylate: A smaller ester derivative with different solubility and reactivity properties.
N,N′-Di(pyridine-4-yl)-pyridine-3,5-dicarboxamide: A related compound with amide groups, used in supramolecular chemistry.
Uniqueness
Ditetradecyl pyridine-3,5-dicarboxylate is unique due to its long hydrophobic alkyl chains, which enhance its solubility in non-polar solvents and its ability to interact with lipid membranes. This makes it particularly useful in applications requiring amphiphilic properties, such as drug delivery and surface coatings.
Properties
CAS No. |
648880-78-8 |
|---|---|
Molecular Formula |
C35H61NO4 |
Molecular Weight |
559.9 g/mol |
IUPAC Name |
ditetradecyl pyridine-3,5-dicarboxylate |
InChI |
InChI=1S/C35H61NO4/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-39-34(37)32-29-33(31-36-30-32)35(38)40-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h29-31H,3-28H2,1-2H3 |
InChI Key |
OGYSOKSYENAKII-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCOC(=O)C1=CC(=CN=C1)C(=O)OCCCCCCCCCCCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



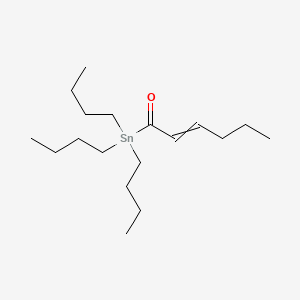

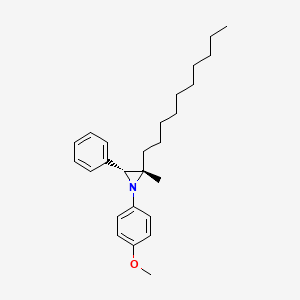
![Methanesulfonic acid--bicyclo[2.2.1]heptan-2-ol (1/1)](/img/structure/B15167419.png)
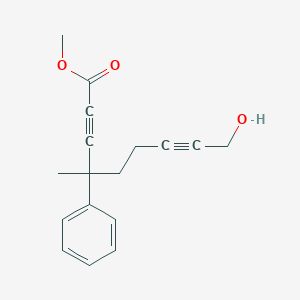
![N-[2-(Chloroacetyl)-4-methoxy-5-methylphenyl]acetamide](/img/structure/B15167437.png)
![Phosphonic acid, [[4-hydroxy-3-(6-phenyl-9H-purin-9-yl)butoxy]methyl]-](/img/structure/B15167438.png)
![4-[3-Methyl-1-phenyl-1-(pyridin-2-yl)butan-2-yl]morpholine](/img/structure/B15167441.png)
![5-Ethynyl-6-[2-(4-methylphenyl)ethenyl]-2H-1,3-benzodioxole](/img/structure/B15167450.png)
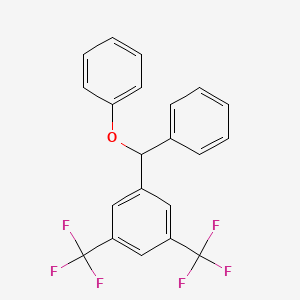
![1,10-Phenanthroline-2,9-dicarboxamide, N,N'-bis[2-(2-pyridinyl)ethyl]-](/img/structure/B15167464.png)
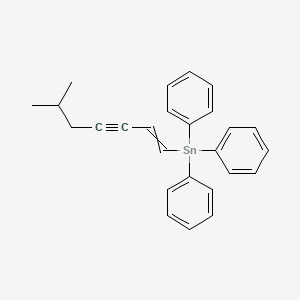
![3-(2-{4-[(5-Nitropyridin-2-yl)amino]phenoxy}acetamido)benzoic acid](/img/structure/B15167484.png)
